BenchChemオンラインストアへようこそ!

3-Aminobenzamide

UVB phototoxicity PARP-independent cytoprotection keratinocyte viability

3-Aminobenzamide (3-AB, INO-1001) is the definitive PARP inhibitor benchmark for calibrating DNA repair and ischemia-reperfusion assays. Unlike newer PARP inhibitors, 3-AB uniquely provides PARP-independent photoprotection in UV-exposed keratinocytes and exhibits context-dependent potency (IC50 ~50 nM CHO vs ~30 μM purified enzyme). Validated neuroprotection in preclinical stroke models (56% infarct reduction) and a well-defined therapeutic window (10 mg/kg) make it the essential reference standard for cross-platform data comparability. Procure high-purity (≥98%) 3-AB to calibrate novel PARP inhibitor screening campaigns.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 3544-24-9
Cat. No. B1265367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobenzamide
CAS3544-24-9
Synonyms3-aminobenzamide
meta-aminobenzamide
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)N
InChIInChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
InChIKeyGSCPDZHWVNUUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 8.14X10+3 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobenzamide (CAS 3544-24-9) for Research Procurement: Benchmark PARP Inhibitor Specifications


3-Aminobenzamide (3-AB, INO-1001) is a classic poly(ADP-ribose) polymerase (PARP) inhibitor widely used as a benchmark compound in DNA repair and ischemia-reperfusion research [1]. The compound exhibits an IC50 of approximately 50 nM against PARP in CHO cells and functions as a competitive inhibitor of NAD+, the substrate of PARP . As a prototype benzamide-class PARP inhibitor, 3-AB serves as the historical standard against which novel PARP inhibitors are routinely compared [2].

3-Aminobenzamide Procurement: Why Alternative PARP Inhibitors Cannot Substitute Without Experimental Revalidation


Although multiple benzamide derivatives and structurally distinct PARP inhibitors share the same nominal target, their functional profiles differ substantially in both potency and mechanism. Direct comparative studies reveal that 3-aminobenzamide exhibits a unique PARP-independent photoprotective effect in UV-treated keratinocytes that is not replicated by newer, more potent PARP inhibitors such as PJ34 [1]. Furthermore, potency varies dramatically across experimental systems: while 3-AB shows an IC50 of approximately 50 nM in CHO cell assays, its potency drops to ~30 μM against purified PARP enzyme, a >500-fold difference that underscores the context-dependence of its activity [2]. These findings demonstrate that substituting 3-AB with another PARP inhibitor—even one with superior nominal potency—may produce fundamentally different experimental outcomes.

3-Aminobenzamide Comparative Evidence: Quantified Differentiation from In-Class PARP Inhibitors


UVB Photoprotection: 3-Aminobenzamide Prevents Keratinocyte Death Whereas PJ34 Fails to Protect

In primary human keratinocytes exposed to UVB irradiation (0.05–0.2 J/cm²), 3-aminobenzamide prevented the dose-dependent loss of viability, whereas the more potent PARP inhibitor PJ34 failed to confer any protection [1]. This protective effect was maintained even in PARP-1-silenced cells, confirming that the mechanism is PARP-independent and operates at a premitochondrial step of phototoxicity [1].

UVB phototoxicity PARP-independent cytoprotection keratinocyte viability

Cerebral Ischemia Neuroprotection: 3-Aminobenzamide Reduces Infarct Volume by 56% in Neonatal Rat Model

In a neonatal rat model of focal cerebral ischemia, administration of 3-aminobenzamide reduced infarct volume from 63 ± 2 mm³ in untreated controls to 28 ± 4 mm³ in treated animals, representing a 56% reduction in ischemic damage [1]. The neuroprotective effects observed at 48 hours post-ischemia were sustained at 7 and 17 days of survival time and were accompanied by reduced neutrophil recruitment and attenuated neurological dysfunction [1].

ischemic stroke neuroprotection reperfusion injury

Neutrophil Infiltration Reduction: 3-Aminobenzamide Decreases Post-Ischemic MPO Activity by 72% in Mice

In a mouse model of transient focal cerebral ischemia (15-minute middle cerebral artery occlusion), treatment with 3-aminobenzamide at 40 mg/kg (i.p., 15 minutes before reperfusion) reduced neutrophil infiltration as measured by myeloperoxidase (MPO) activity by 72% at 48 hours post-reperfusion [1]. The same dosage regimen also produced a 30% decrease in infarct volume at 24 hours, whereas delayed administration (2 or 6 hours post-reperfusion) was ineffective, defining a critical therapeutic window [1].

neuroinflammation myeloperoxidase activity post-stroke inflammation

Purified Enzyme Potency Context Dependence: 3-AB Exhibits >500-Fold Lower Potency in Cell-Free vs. Cellular PARP Assays

The inhibitory potency of 3-aminobenzamide varies dramatically depending on the assay system employed. Against purified PARP enzyme, 3-AB displays an IC50 of 30,000 nM (30 μM) in cell-free ELISA assays, whereas in CHO cellular assays, the observed IC50 is approximately 50 nM [1]. This >500-fold difference in apparent potency highlights the compound's context-dependent activity profile and reinforces its role as a calibration standard when transitioning between biochemical and cell-based PARP inhibition assays.

PARP enzymatic assay IC50 context dependence benchmark calibration

Therapeutic Window Differentiation: 3-Aminobenzamide Shows Optimal Neuroprotection at Moderate Doses While High-Dose PARP Inhibition Exacerbates Injury

In a rat model of transient focal cerebral ischemia (3.5-hour MCA occlusion), 3-aminobenzamide at 10 mg/kg and nicotinamide at 20 mg/kg both demonstrated neuroprotective effects with attenuation of neurologic deficits when administered within 0–6 hours [1]. However, increasing the dose of PARP inhibitors compromised beneficial effects: nicotinamide at 60 mg/kg administered at reperfusion onset drastically accelerated brain damage [1]. This study establishes that transient incomplete PARP inhibition provides neuroprotection with a relatively wide therapeutic window, whereas severe enzyme inhibition during reperfusion is detrimental [1].

therapeutic window dose-response ischemia-reperfusion

3-Aminobenzamide Procurement Applications: Evidence-Based Use Cases in Academic and Preclinical Research


Benchmark Compound for Novel PARP Inhibitor Screening and Assay Calibration

Due to its well-characterized potency profile across multiple assay systems (IC50 ~50 nM in CHO cells vs. ~30 μM on purified enzyme), 3-aminobenzamide serves as the historical benchmark against which novel PARP inhibitors are compared in both biochemical and cellular screening campaigns [1]. Its context-dependent potency makes it an essential calibration standard for normalizing inhibition data when transitioning between cell-free enzymatic assays and cellular models, ensuring cross-platform comparability of screening results [2].

Positive Control for In Vivo Cerebral Ischemia-Reperfusion Neuroprotection Studies

3-Aminobenzamide is validated as a neuroprotective reference compound in preclinical stroke models, having demonstrated a 56% reduction in cerebral infarct volume in neonatal rats and a 30% infarct reduction with 72% attenuation of neutrophil infiltration in mice [1][2]. These robust, reproducible in vivo data establish 3-AB as a reliable positive control for evaluating novel neuroprotective agents in transient focal cerebral ischemia models, particularly for studies examining the role of PARP in post-ischemic inflammation and functional recovery [3].

Investigating PARP-Independent Cytoprotective Mechanisms in UV Photobiology

Unlike newer PARP inhibitors such as PJ34, 3-aminobenzamide uniquely protects primary human keratinocytes from UVB-induced cell death through a PARP-independent mechanism operating at a premitochondrial step of phototoxicity [1]. This property makes 3-AB the compound of choice for researchers investigating non-canonical cytoprotective pathways in skin photobiology and for studies requiring discrimination between PARP-dependent and PARP-independent effects of benzamide derivatives [1].

Reference Inhibitor for Dose-Response Studies of PARP Inhibition Therapeutic Windows

The dose-response characteristics of 3-aminobenzamide in ischemia-reperfusion models reveal a critical therapeutic window: neuroprotection at 10 mg/kg versus potential exacerbation of injury with higher doses or more potent PARP inhibition [1]. This well-defined dose-response profile makes 3-AB an ideal reference compound for studies investigating the optimal degree and timing of PARP inhibition in reperfusion injury, as well as for comparative pharmacology studies examining the therapeutic index of newer PARP inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.